2-Fluoro-4-phenylnicotinaldehyde

Catalog No.
S14436437
CAS No.
M.F
C12H8FNO
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-phenylnicotinaldehyde

Product Name

2-Fluoro-4-phenylnicotinaldehyde

IUPAC Name

2-fluoro-4-phenylpyridine-3-carbaldehyde

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C12H8FNO/c13-12-11(8-15)10(6-7-14-12)9-4-2-1-3-5-9/h1-8H

InChI Key

HFTGBBCCTSAJEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)F)C=O

2-Fluoro-4-phenylnicotinaldehyde is an organic compound characterized by the presence of a fluorine atom, a phenyl group, and an aldehyde functional group attached to a nicotinic acid derivative. Its molecular formula is C12H10FNOC_{12}H_{10}F_{N}O, and it features a pyridine ring that is substituted at the 4-position by a phenyl group and at the 2-position by a fluorine atom, with an aldehyde functional group at the 3-position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: The aldehyde can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or other condensation products.

The specific products formed depend on the reagents and conditions used during these reactions.

The synthesis of 2-Fluoro-4-phenylnicotinaldehyde can be achieved through several methods:

  • Starting from Nicotinic Acid Derivatives: A common approach involves the reduction of nicotinic acid derivatives that have been appropriately substituted with phenyl and fluorine groups. The reaction typically employs reducing agents such as lithium aluminum hydride in an inert solvent.
  • Reactions Involving Fluorinated Precursors: Another method includes starting from fluorinated pyridine derivatives, followed by substitution reactions to introduce the phenyl group and subsequent oxidation to form the aldehyde.
  • Electrophilic Aromatic Substitution: This method may involve introducing the fluorine atom via electrophilic aromatic substitution on a phenyl-substituted pyridine precursor.

2-Fluoro-4-phenylnicotinaldehyde has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals, particularly in designing drugs targeting specific biological pathways.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules, including dyes and agrochemicals.
  • Material Science: Its unique structure may find applications in developing novel materials with specific electronic or optical properties.

Interaction studies of 2-Fluoro-4-phenylnicotinaldehyde with biological macromolecules are essential for understanding its potential therapeutic effects. Preliminary studies suggest that its interactions may involve enzyme inhibition or receptor binding, which could lead to significant biological outcomes. Further research is necessary to elucidate these interactions systematically.

Several compounds share structural similarities with 2-Fluoro-4-phenylnicotinaldehyde:

Compound NameStructural FeaturesUnique Properties
4-FluorobenzaldehydeFluorine at para position on benzaldehydeCommonly used as a reagent in organic synthesis
2-Fluoronicotinic acidFluorine at 2-position on nicotinic acidExhibits different reactivity due to carboxylic acid functionality
5-(4-Fluorophenyl)nicotinic acidFluorine at para position on phenyl-substituted nicotinic acidEnhanced lipophilicity and potential for drug development

Uniqueness

2-Fluoro-4-phenylnicotinaldehyde is unique due to its specific arrangement of functional groups and substituents, particularly the positioning of the fluorine atom and phenyl group relative to the nicotinic structure. This arrangement influences its reactivity, solubility, and biological activity compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

201.058992041 g/mol

Monoisotopic Mass

201.058992041 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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